2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid
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Overview
Description
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid is an organic compound with a furan ring structure substituted with carboxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the carboxylation of 4-methylfuran using carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic chemistry and material science.
Scientific Research Applications
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and methyl groups on the furan ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a single carboxyl group.
4-Methylfuran-2-carboxylic acid: Similar structure but lacks the carboxymethyl group.
2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups and a carboxyl group on the furan ring.
Uniqueness
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid is unique due to the presence of both carboxymethyl and methyl groups on the furan ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
2-(carboxymethyl)-4-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXGHXENVTYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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